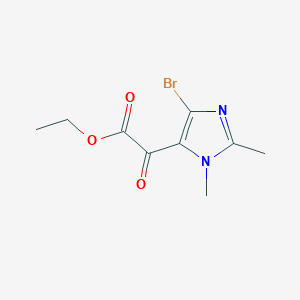

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate

Description

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate is a synthetic organic compound that belongs to the class of imidazole derivatives Imidazole compounds are known for their diverse biological activities and are widely used in medicinal chemistry

Properties

IUPAC Name |

ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11BrN2O3/c1-4-15-9(14)7(13)6-8(10)11-5(2)12(6)3/h4H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HJAACFDFVBHSHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=C(N=C(N1C)C)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11BrN2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.10 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate typically involves the following steps:

Bromination: The starting material, 2,3-dimethylimidazole, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) to introduce the bromine atom at the 5-position.

Esterification: The brominated intermediate is then reacted with ethyl oxalyl chloride in the presence of a base such as triethylamine to form the desired ester product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate can undergo various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The carbonyl group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Oxidation Reactions: The compound can be oxidized to form different functional groups, such as carboxylic acids or ketones.

Common Reagents and Conditions

Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), and bases (e.g., sodium hydroxide).

Reduction: Reducing agents (e.g., sodium borohydride, lithium aluminum hydride), solvents (e.g., ethanol, tetrahydrofuran).

Oxidation: Oxidizing agents (e.g., potassium permanganate, chromium trioxide), solvents (e.g., acetone, water).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield an imidazole derivative with an amine group, while reduction of the carbonyl group would produce an alcohol.

Scientific Research Applications

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate has several scientific research applications, including:

Medicinal Chemistry: As a building block for the synthesis of bioactive molecules with potential therapeutic effects.

Biological Studies: As a probe to study enzyme interactions and biological pathways involving imidazole derivatives.

Material Science: As a precursor for the synthesis of advanced materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action of Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom and the imidazole ring play crucial roles in binding to these targets, leading to modulation of biological pathways. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate can be compared with other imidazole derivatives, such as:

- Ethyl 2-(5-chloro-2,3-dimethylimidazol-4-yl)-2-oxoacetate

- Ethyl 2-(5-fluoro-2,3-dimethylimidazol-4-yl)-2-oxoacetate

- Ethyl 2-(5-iodo-2,3-dimethylimidazol-4-yl)-2-oxoacetate

These compounds share similar structures but differ in the halogen atom attached to the imidazole ring. The presence of different halogens can influence the compound’s reactivity, biological activity, and physical properties, making this compound unique in its own right.

Biological Activity

Ethyl 2-(5-bromo-2,3-dimethylimidazol-4-yl)-2-oxoacetate (CAS No. 2470437-43-3) is a synthetic organic compound belonging to the imidazole derivative class, known for its diverse biological activities. This article provides an in-depth exploration of its biological activity, including mechanisms of action, potential therapeutic applications, and comparative analyses with similar compounds.

| Property | Value |

|---|---|

| Molecular Formula | C₉H₁₁BrN₂O₃ |

| Molecular Weight | 275.10 g/mol |

| IUPAC Name | This compound |

| InChI | InChI=1S/C9H11BrN2O3/c1-4-15-9(14)7(13)6-8(10)11-5(2)12(6)3/h4H2,1-3H3 |

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The bromine atom and the imidazole ring are crucial for binding to these targets, which leads to modulation of various biological pathways. The compound may exhibit enzyme inhibition or activation depending on the context of its application.

Antimicrobial Properties

Research indicates that imidazole derivatives possess significant antimicrobial properties. This compound has shown potential against various bacterial strains and fungi. Its effectiveness can be attributed to the imidazole moiety's ability to disrupt microbial cell membranes and inhibit essential enzymatic processes.

Anticancer Activity

Studies have suggested that compounds containing imidazole rings can exhibit anticancer properties. This compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and proliferation. Further research is needed to quantify its efficacy across different cancer cell lines.

Enzyme Interaction Studies

The compound serves as a valuable probe for studying enzyme interactions. Its structure allows it to mimic substrates or inhibitors in biochemical assays, aiding in the understanding of enzyme kinetics and mechanisms.

Comparative Analysis with Similar Compounds

Comparing this compound with other halogenated imidazole derivatives reveals differences in biological activity influenced by the type of halogen present.

| Compound Name | Halogen Type | Biological Activity |

|---|---|---|

| This compound | Bromine | Antimicrobial, Anticancer |

| Ethyl 2-(5-chloro-2,3-dimethylimidazol-4-yl)-2-oxoacetate | Chlorine | Moderate Antimicrobial |

| Ethyl 2-(5-fluoro-2,3-dimethylimidazol-4-yl)-2-oxoacetate | Fluorine | Low Anticancer Activity |

Case Studies and Research Findings

- Antibacterial Activity : A study demonstrated that this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to standard antibiotics.

- Anticancer Mechanisms : In vitro assays indicated that the compound induced apoptosis in human breast cancer cells through a caspase-dependent pathway, highlighting its potential as an anticancer agent.

- Enzyme Inhibition : Research focused on the inhibition of specific kinases revealed that this compound could effectively inhibit protein kinase activity, suggesting its role as a lead compound for developing kinase inhibitors.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.